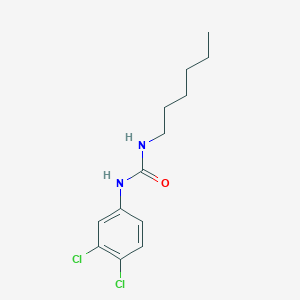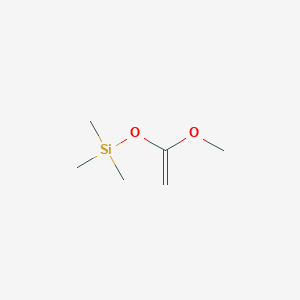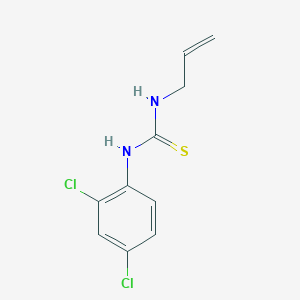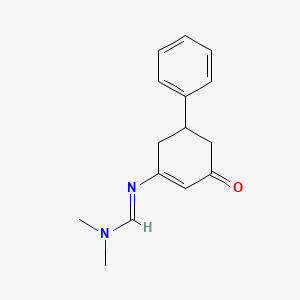
Urea, N-(3,4-dichlorophenyl)-N'-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(3,4-dichlorophenyl)-N’-hexyl- is a chemical compound that belongs to the class of substituted ureas It is characterized by the presence of a urea moiety substituted with a 3,4-dichlorophenyl group and a hexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(3,4-dichlorophenyl)-N’-hexyl- typically involves the reaction of 3,4-dichloroaniline with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3,4-dichloroaniline by chlorination of aniline.
Step 2: Reaction of 3,4-dichloroaniline with hexyl isocyanate to form urea, N-(3,4-dichlorophenyl)-N’-hexyl-.
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of urea, N-(3,4-dichlorophenyl)-N’-hexyl- involves similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors, automated temperature control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(3,4-dichlorophenyl)-N’-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas with different functional groups.
Applications De Recherche Scientifique
Urea, N-(3,4-dichlorophenyl)-N’-hexyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of urea, N-(3,4-dichlorophenyl)-N’-hexyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis-(3,4-dichlorophenyl)urea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU)
- Diuron
Uniqueness
Urea, N-(3,4-dichlorophenyl)-N’-hexyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications.
Propriétés
Numéro CAS |
13041-39-9 |
|---|---|
Formule moléculaire |
C13H18Cl2N2O |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-hexylurea |
InChI |
InChI=1S/C13H18Cl2N2O/c1-2-3-4-5-8-16-13(18)17-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3,(H2,16,17,18) |
Clé InChI |
XTRZVEIMQUXRBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)




![2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one](/img/structure/B12123849.png)


![5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12123871.png)
![4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12123873.png)
